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Introduction
Itriglumide (CR-2945) is a potent and selective antagonist of the cholecystokinin 2 (CCK2)

receptor, previously known as the gastrin receptor.[1] Cholecystokinin (CCK) is a key peptide

hormone in the gastrointestinal system that regulates various functions, including gallbladder

contraction, pancreatic secretion, and gastric emptying.[2] By blocking the action of CCK at the

CCK2 receptor, Itriglumide offers a valuable pharmacological tool for investigating the role of

this receptor in gastrointestinal motility. These application notes provide an overview of

Itriglumide's mechanism of action and detailed protocols for its use in studying gastrointestinal

motility.

Mechanism of Action
Itriglumide is a derivative of glutaramic acid and functions as a competitive antagonist at the

CCK2 receptor.[3] The CCK family of receptors consists of two main subtypes: CCK1 (formerly

CCK-A) and CCK2 (formerly CCK-B). While CCK1 receptors are predominantly found on

smooth muscle cells of the gallbladder and pyloric sphincter, CCK2 receptors are expressed in

the stomach and various regions of the central nervous system.[4]

The binding of CCK to its G-protein coupled receptors on smooth muscle cells initiates a

signaling cascade that leads to contraction. This process involves the activation of Gq/11 and

Gi proteins, which in turn stimulates phospholipase C (PLC).[5] PLC hydrolyzes
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phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, and

DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium leads

to the activation of calmodulin and myosin light chain kinase (MLCK), resulting in smooth

muscle contraction. Itriglumide, by blocking the CCK2 receptor, inhibits these downstream

signaling events, leading to a reduction in smooth muscle contraction in tissues where this

receptor is prevalent.

Applications in Gastrointestinal Motility Research
Due to its selective antagonism of the CCK2 receptor, Itriglumide is a valuable tool for:

Investigating the role of CCK2 receptors in gastric emptying: By administering Itriglumide,

researchers can elucidate the contribution of the CCK2 receptor to the regulation of gastric

motility and emptying rates.

Studying gallbladder and biliary motility: Although less selective for CCK1 receptors which

are predominant in the gallbladder, investigating the effects of Itriglumide can help

differentiate the roles of CCK receptor subtypes in gallbladder contraction and bile flow.

Elucidating the mechanisms of visceral pain: CCK receptors are implicated in pain

perception in the gut. Itriglumide can be used to study the involvement of CCK2 receptors in

visceral hypersensitivity.

Screening and development of novel prokinetic agents: As a reference compound,

Itriglumide can be used in assays to identify and characterize new molecules that modulate

gastrointestinal motility.

Pharmacological Data
The following table summarizes the available pharmacological data for Itriglumide and related

CCK receptor antagonists.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1672689?utm_src=pdf-body
https://www.benchchem.com/product/b1672689?utm_src=pdf-body
https://www.benchchem.com/product/b1672689?utm_src=pdf-body
https://www.benchchem.com/product/b1672689?utm_src=pdf-body
https://www.benchchem.com/product/b1672689?utm_src=pdf-body
https://www.benchchem.com/product/b1672689?utm_src=pdf-body
https://www.benchchem.com/product/b1672689?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Receptor
Selectivity

Potency (IC50/Ki)
Reference
Compound

Itriglumide (CR-2945) CCK2 Antagonist
Data not available in

searched literature
-

Loxiglumide (CR-

1505)
CCK1 Antagonist

~3000x more potent

than Proglumide
Proglumide

Proglumide
Non-selective CCK

Antagonist
Lower potency -

Devazepide CCK1 Antagonist
IC50 ~800 nM (for

CCK2)
-

YM022 CCK2 Antagonist IC50: 0.5 nM -

AG041R CCK2 Antagonist IC50: 2.2 nM -

YF476 CCK2 Antagonist IC50: 2.7 nM -

Note: Specific IC50 or Ki values for Itriglumide were not available in the reviewed literature.

Researchers should perform dose-response studies to determine the optimal concentration for

their specific experimental setup.

Experimental Protocols
In Vitro Studies: Isolated Guinea Pig Ileum
The isolated guinea pig ileum is a classical pharmacological preparation used to study the

effects of drugs on intestinal smooth muscle contraction.

Materials:

Male Dunkin-Hartley guinea pig (250-350 g)

Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3

11.9, Glucose 5.6)

Itriglumide
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CCK-8 (Cholecystokinin Octapeptide)

Organ bath with an isometric force transducer

Aerator (95% O2 / 5% CO2)

Water bath at 37°C

Procedure:

A segment of the terminal ileum (2-3 cm) is isolated from a euthanized guinea pig and

mounted in an organ bath containing Tyrode's solution, maintained at 37°C and continuously

aerated.

The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of 1 g, with

washes every 15 minutes.

Cumulative concentration-response curves to CCK-8 (e.g., 10^-10 to 10^-6 M) are generated

to establish a baseline contractile response.

The tissue is washed thoroughly to return to baseline.

Itriglumide is added to the organ bath at a specific concentration (e.g., 10^-8 M, 10^-7 M,

10^-6 M) and incubated for a predetermined time (e.g., 20-30 minutes).

A second cumulative concentration-response curve to CCK-8 is then generated in the

presence of Itriglumide.

The antagonistic effect of Itriglumide is quantified by the rightward shift of the CCK-8

concentration-response curve.

In Vivo Studies: Gastric Emptying in Rats
This protocol describes the measurement of gastric emptying in conscious rats using a non-

absorbable marker.

Materials:
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Male Wistar rats (200-250 g)

Phenol red solution (50 mg in 100 ml of 1.5% methylcellulose in water)

Itriglumide

CCK-8

Vehicle (e.g., saline, DMSO)

Gavage needles

Spectrophotometer

Procedure:

Rats are fasted overnight (18-24 hours) with free access to water.

Animals are randomly assigned to treatment groups (e.g., Vehicle, Itriglumide, CCK-8,

Itriglumide + CCK-8).

Itriglumide or its vehicle is administered (e.g., intraperitoneally or orally) at a predetermined

time before the test meal.

CCK-8 or its vehicle is administered (e.g., intraperitoneally) to induce a delay in gastric

emptying.

A test meal containing phenol red (e.g., 1.5 ml) is administered by oral gavage.

After a specific time (e.g., 20 minutes), the rats are euthanized.

The stomach is clamped at the pylorus and cardia, removed, and its contents are collected.

The amount of phenol red remaining in the stomach is quantified spectrophotometrically at

560 nm.

Gastric emptying is calculated as: (1 - (amount of phenol red recovered from the stomach /

average amount of phenol red in stomachs of 0-minute control rats)) x 100%.
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In Vivo Studies: Intestinal Transit in Mice
This method assesses the effect of Itriglumide on the transit of a charcoal meal through the

small intestine.

Materials:

Male Swiss albino mice (20-25 g)

Charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia)

Itriglumide

Vehicle

Gavage needles

Procedure:

Mice are fasted for 18-24 hours with free access to water.

Animals are divided into treatment groups.

Itriglumide or its vehicle is administered (e.g., intraperitoneally or orally).

After a set time (e.g., 30 minutes), the charcoal meal (e.g., 0.2 ml) is administered by oral

gavage.

After another time interval (e.g., 30 minutes), the mice are euthanized.

The small intestine is carefully dissected from the pylorus to the cecum.

The total length of the small intestine and the distance traveled by the charcoal meal are

measured.

Intestinal transit is expressed as the percentage of the total length of the small intestine

traveled by the charcoal.
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Caption: CCK2 Receptor Signaling Pathway in Smooth Muscle Contraction.
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Caption: General Experimental Workflow for Studying Itriglumide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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